Chlordene epoxide

Overview

Description

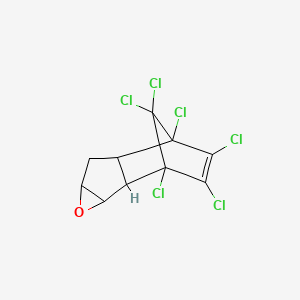

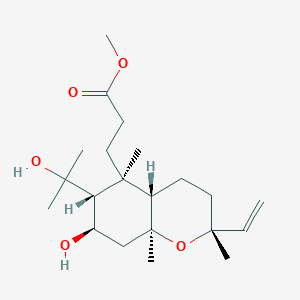

Chlordene epoxide is a colorless solid compound with the chemical formula C10H6Cl6O. It is widely used in the synthesis of organic compounds due to its high reactivity and stability. This compound is a derivative of chlordane, an organochlorine compound that was historically used as an insecticide. The compound is known for its role in various chemical reactions and research fields.

Mechanism of Action

Target of Action

Chlordene epoxide, like other epoxides, primarily targets carbon atoms in organic molecules . The best target for the nucleophile in an S N 2 reaction is the carbon that is least hindered . This interaction leads to the opening of the epoxide ring, a key step in the compound’s mode of action .

Mode of Action

The mode of action of this compound involves the opening of the epoxide ring . This can occur under mildly acidic conditions or in the presence of a base . The opening of the epoxide ring is essentially an S N 2 reaction, where the less substituted carbon is the site of nucleophilic attack . This leads to changes in the molecular structure of the compound and its subsequent interactions .

Biochemical Pathways

This compound is involved in several biochemical pathways. One such pathway involves the hydroxylation at the C1 position of heptachlor to 1-hydroxychlordene followed by epoxidation and dechlorination to this compound . Another pathway involves the epoxidation at the C2 and C3 positions of heptachlor to heptachlor epoxide, which is then transformed to this compound by a dechlorination reaction . These pathways highlight the compound’s role in the biotransformation of heptachlor .

Pharmacokinetics

It is known that chlordane, the parent compound of this compound, is resistant to degradation in the environment and in humans/animals and readily accumulates in lipids (fats) of humans and animals

Result of Action

The result of this compound’s action is the transformation of heptachlor into less toxic metabolites . This occurs through a series of reactions such as epoxidation, hydrolysis, and dechlorination . The compound’s action thus plays a crucial role in the detoxification of heptachlor .

Biochemical Analysis

Biochemical Properties

Chlordene epoxide plays a significant role in biochemical reactions, particularly in the metabolism of organochlorine pesticides. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved in the metabolism of this compound is epoxide hydrolase, which catalyzes the hydrolysis of epoxides to diols. This interaction is crucial for the detoxification of this compound, as it converts the reactive epoxide group into a less harmful diol. Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in its oxidative metabolism .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways. This can result in changes in gene expression, particularly those genes involved in antioxidant defense mechanisms. Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to and inhibit the activity of epoxide hydrolase, preventing the conversion of epoxides to diols. This inhibition can lead to the accumulation of reactive epoxide intermediates, which can interact with nucleophilic biomolecules such as DNA and proteins, causing cellular damage. Additionally, this compound can induce the expression of cytochrome P450 enzymes, which further metabolize the compound into reactive intermediates. These intermediates can form adducts with cellular macromolecules, leading to genotoxic and cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under laboratory conditions, but it can undergo slow degradation over time. This degradation can result in the formation of various metabolites, some of which may retain biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been shown to cause persistent cellular damage, including oxidative stress, DNA damage, and disruption of cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild biochemical and cellular changes, such as alterations in enzyme activity and gene expression. At higher doses, this compound can induce significant toxic effects, including liver damage, neurotoxicity, and immunotoxicity. These adverse effects are often dose-dependent, with higher doses leading to more severe toxicity. Additionally, chronic exposure to high doses of this compound can result in long-term health effects, such as carcinogenicity and reproductive toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes and epoxide hydrolase. The initial step in the metabolism of this compound involves its oxidation by cytochrome P450 enzymes to form reactive intermediates. These intermediates can then be further metabolized by epoxide hydrolase to produce diols, which are more water-soluble and can be excreted from the body. Additionally, this compound can undergo hydroxylation and dechlorination reactions, leading to the formation of various metabolites, including 1-hydroxychlordene and 1-hydroxy-2,3-epoxychlordene .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes and its distribution within different cellular compartments. Once inside the cell, this compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature. This accumulation can lead to prolonged exposure and potential toxicity in these tissues .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be localized in various cellular compartments, including the cytosol, endoplasmic reticulum, and mitochondria. Its localization is often determined by specific targeting signals or post-translational modifications that direct it to these compartments. For example, this compound can be targeted to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes for its metabolism. Additionally, its presence in the mitochondria can lead to mitochondrial dysfunction and oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlordene epoxide can be synthesized through the epoxidation of chlordene. The most common method involves the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA) or peroxyacetic acid. The reaction typically occurs under mild conditions, with the peroxycarboxylic acid adding an oxygen atom to the double bond of chlordene, forming the epoxide ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of peroxycarboxylic acids due to their reactive nature. The reaction is carried out in controlled environments to ensure safety and maximize yield. The product is then purified through various techniques, such as distillation or crystallization, to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Chlordene epoxide undergoes several types of chemical reactions, including:

Oxidation: this compound can be further oxidized to form more complex compounds.

Reduction: The compound can be reduced to form chlordene or other derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peroxycarboxylic acids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can open the epoxide ring.

Major Products Formed:

Oxidation: More complex organochlorine compounds.

Reduction: Chlordene and its derivatives.

Substitution: Various substituted chlordene derivatives, depending on the nucleophile used.

Scientific Research Applications

Chlordene epoxide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its interactions with biological systems, particularly its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.

Industry: this compound is used in the production of polymers, resins, and other industrial materials.

Comparison with Similar Compounds

- Heptachlor Epoxide

- Aldrin Epoxide

- Dieldrin Epoxide

Chlordene epoxide’s unique stability and reactivity make it a valuable compound in various fields of research and industry. Its ability to undergo diverse chemical reactions and its applications in multiple scientific domains highlight its significance.

Properties

IUPAC Name |

1,8,9,10,11,11-hexachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)4-2(1-3-5(4)17-3)8(6,13)10(9,15)16/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNNMBZKONGDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C1O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863683 | |

| Record name | 2,3,4,5,7,7-Hexachloro-1b,2,5,5a,6,6a-hexahydro-1aH-2,5-methanoindeno[1,2-b]oxirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6058-23-7 | |

| Record name | 2,3,4,5,7,7-Hexachloro-1a,1b,5,5a,6,6a-hexahydro-2,5-methano-2H-indeno[1,2-b]oxirene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6058-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlordene epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006058237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC78900 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-N-cyclohexyl-2-furancarboxamide](/img/structure/B1219871.png)

![4-[4-[(5,6-Dimethyl-1-benzimidazolyl)sulfonyl]phenyl]sulfonylmorpholine](/img/structure/B1219873.png)

![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B1219874.png)

![2-(2-cyanophenoxy)-N-[2-[cyclopropyl(oxo)methyl]-3-benzofuranyl]acetamide](/img/structure/B1219876.png)

![4-Amino-2-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1219877.png)

![6-Ethoxy-2-[(4-fluorophenyl)methylthio]-1,3-benzothiazole](/img/structure/B1219881.png)

![(4S)-4-[(3S,5R,8R,9S,10S,13R,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-3-methylideneoxolan-2-one](/img/structure/B1219888.png)